5-bromothiophene-2-sulfonic Acid

Description

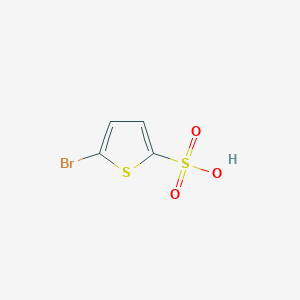

Structure

3D Structure

Properties

CAS No. |

73348-44-4 |

|---|---|

Molecular Formula |

C4H3BrO3S2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

5-bromothiophene-2-sulfonic acid |

InChI |

InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8) |

InChI Key |

WLQPUTXHTCZSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromothiophene 2 Sulfonic Acid and Its Precursors

Direct Sulfonation Approaches

Direct sulfonation methods involve the introduction of a sulfonic acid group onto the 2-position of a 2-bromothiophene (B119243) ring. This approach is often favored for its atom economy and fewer synthetic steps.

Sulfonation of 2-Bromothiophene with Sulfur Trioxide Complexes (e.g., SO₃-DMF, Pyridine-SO₃ complex)

Sulfur trioxide (SO₃) is a powerful sulfonating agent, and its reactivity can be moderated by forming complexes with Lewis bases such as N,N-dimethylformamide (DMF) or pyridine (B92270). These complexes offer a milder alternative to neat SO₃, allowing for more controlled sulfonation of sensitive substrates like halogenated thiophenes.

The use of pyridine-sulfur trioxide (Py·SO₃) and dimethylformamide-sulfur trioxide (DMF·SO₃) complexes has been reported for the sulfation and sulfonation of various organic molecules, including polysaccharides and polyphenolic flavonoids. nih.gov While specific detailed procedures for the sulfonation of 2-bromothiophene using the SO₃-DMF complex are not extensively documented in readily available literature, the general methodology involves reacting the substrate with the pre-formed complex in a suitable solvent. The reaction conditions, such as temperature and reaction time, are crucial for achieving good yields and minimizing side reactions. For instance, microwave-assisted sulfation using Py·SO₃ has been shown to be effective at temperatures between 55–100°C. nih.gov The quality of the Py·SO₃ complex is critical, as impurities can lead to significantly lower yields. guidechem.com

General reaction conditions for sulfonation using sulfur trioxide complexes often involve stirring the substrate with the complex in an inert solvent. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). Work-up usually involves quenching the reaction mixture, followed by extraction and purification of the sulfonic acid product.

Chlorosulfonic Acid Mediated Sulfonation of 2-Bromothiophene

Chlorosulfonic acid (ClSO₃H) is a widely used and versatile reagent for the sulfonation and chlorosulfonation of organic compounds. researchgate.net The reaction of 2-bromothiophene with chlorosulfonic acid can lead to the formation of 5-bromothiophene-2-sulfonyl chloride, which is a key precursor that can be subsequently hydrolyzed to the desired sulfonic acid.

A reported method for the synthesis of 5-bromothiophene-2-sulfonamide (B1270684), a derivative of the target sulfonic acid, starts with the reaction of 2-bromothiophene with chlorosulfonic acid in carbon tetrachloride (CCl₄) as a solvent. researchgate.netresearchgate.net This reaction directly yields the 5-bromothiophene-2-sulfonyl chloride intermediate. The sulfonyl chloride can then be isolated and subjected to hydrolysis to afford 5-bromothiophene-2-sulfonic acid. The hydrolysis of aryl sulfonyl chlorides to their corresponding sulfonic acids is a standard transformation and can be achieved by reaction with water. wikipedia.org It is often performed in aqueous acidic conditions. osti.gov

| Reactant | Reagent | Solvent | Product | Reference |

| 2-Bromothiophene | Chlorosulfonic Acid | Carbon Tetrachloride | 5-Bromothiophene-2-sulfonyl chloride | researchgate.netresearchgate.net |

| 5-Bromothiophene-2-sulfonyl chloride | Water | (Aqueous Acid) | This compound | wikipedia.orgosti.gov |

Mechanochemical Sulfonation Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. The sulfonation of aromatic compounds, including thiophene (B33073), has been successfully achieved using mechanochemical methods.

One reported procedure involves the high-speed ball milling of an arene with a solid sulfonating agent system composed of sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). thieme-connect.com This method has been shown to be effective for the sulfonation of thiophene, yielding thiophene-2-sulfonic acid. thieme-connect.com By analogy, this technique could be applied to 2-bromothiophene to directly produce this compound. The reaction is typically performed by milling the reactants together in a specialized mill for a set period. The product is then extracted from the solid reaction mixture.

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve the sequential introduction of the bromo and sulfonyl functionalities onto the thiophene ring or the derivatization of a related precursor.

Multi-Step Synthesis from Thiophene via Halogenated Intermediates

This approach begins with the selective halogenation of thiophene, followed by sulfonation. The high reactivity of thiophene towards electrophilic substitution makes the regioselective introduction of substituents a key challenge. nih.gov

Step 1: Synthesis of 2-Bromothiophene from Thiophene

2-Bromothiophene can be synthesized from thiophene through direct bromination. However, to control the selectivity and avoid the formation of polybrominated species like 2,5-dibromothiophene (B18171), specific reaction conditions are employed. High-yield procedures for the synthesis of 2-bromothiophene have been developed, for instance, by reacting thiophene with bromine in 48% hydrobromic acid or with a hydrogen peroxide/hydrobromic acid system in diethyl ether. thieme-connect.com

Step 2: Sulfonation of 2-Bromothiophene

Once 2-bromothiophene is obtained, it can be sulfonated using the direct methods described in section 2.1. For example, reaction with chlorosulfonic acid would yield 5-bromothiophene-2-sulfonyl chloride, which is then hydrolyzed to the final product. researchgate.netresearchgate.netwikipedia.orgosti.gov

Alternatively, one could first synthesize 2,5-dibromothiophene from thiophene. This can be achieved by reacting thiophene with two equivalents of bromine. prepchem.com Another method involves the use of N-bromosuccinimide in a mixture of acetic acid and chloroform. guidechem.com The resulting 2,5-dibromothiophene could then potentially be selectively functionalized, although this route to this compound is less direct.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Thiophene | 2-Bromothiophene | 5-Bromothiophene-2-sulfonyl chloride | This compound |

Derivatization from 5-Bromothiophene-2-sulfonyl Halides (e.g., Sulfonyl Chloride, Sulfonyl Fluoride)

As previously mentioned, 5-bromothiophene-2-sulfonyl chloride is a key intermediate in several synthetic routes. Its hydrolysis provides a direct pathway to this compound. wikipedia.org

The corresponding 5-bromothiophene-2-sulfonyl fluoride (B91410) can also serve as a precursor. Sulfonyl fluorides can be synthesized from sulfonyl chlorides via a halogen exchange reaction, for example, using potassium fluoride (KF). prepchem.com The hydrolysis of sulfonyl fluorides to sulfonic acids is also a known transformation, although they are generally more stable towards hydrolysis than their chloride counterparts. researchgate.net

The synthesis of 5-bromothiophene-2-sulfonyl chloride is typically achieved by the reaction of 2-bromothiophene with an excess of chlorosulfonic acid. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most commonly achieved via the direct sulfonation of 2-bromothiophene. The efficiency and yield of this electrophilic aromatic substitution reaction are highly dependent on the choice of sulfonating agent and the reaction conditions.

One established method involves the use of chlorosulfonic acid in a solvent like carbon tetrachloride. researchgate.netresearchgate.net In a typical laboratory-scale synthesis, 2-bromothiophene is reacted with chlorosulfonic acid, with the molar ratio of the reactants being a key parameter to control. researchgate.netresearchgate.net For instance, using a significant excess of chlorosulfonic acid (e.g., 40–60 mmol per 12 mmol of 2-bromothiophene) can drive the reaction towards completion. researchgate.netresearchgate.net

Alternative sulfonating agents include sulfur trioxide complexes. The use of a sulfur trioxide-N,N-dimethylformamide complex in 1,2-dichloroethane (B1671644) at a controlled temperature of 10 °C has been reported. lookchem.com This method allows for the study of reaction kinetics and thermodynamics. lookchem.com Another option is the pyridine-SO₃ complex, which can be used in 1,2-dichloroethane at a higher temperature of 100 °C. lookchem.com

The choice of solvent also plays a crucial role. While carbon tetrachloride has been used, its toxicity and environmental concerns necessitate the exploration of other solvents like 1,2-dichloroethane. researchgate.netresearchgate.netlookchem.com The reaction temperature is another critical factor that needs to be carefully controlled to minimize side reactions and decomposition. For instance, with the sulfur trioxide-N,N-dimethylformamide complex, a low temperature of 10 °C is maintained. lookchem.com

The workup procedure is essential for isolating the desired product. After the reaction, the mixture is typically quenched with water to hydrolyze any remaining sulfonating agent and to precipitate the sulfonic acid. The product can then be collected by filtration.

It is important to note that thiophene and its derivatives are generally more reactive towards electrophilic substitution than benzene (B151609). stackexchange.com This increased reactivity is attributed to the lower aromatic stabilization energy of the thiophene ring, which lowers the activation energy of the substitution reaction. stackexchange.com The substitution occurs preferentially at the C-2 (or α) position. stackexchange.comresearchgate.net

For the synthesis of the precursor, 2-bromothiophene, various methods exist. One approach involves the reaction of thiophene with bromine-containing wastewater, which primarily contains magnesium bromide, in the presence of concentrated sulfuric acid and hydrogen peroxide at a low temperature (4-6 °C). google.com

To provide a clearer understanding of the reaction parameters, the following interactive data table summarizes the conditions for the synthesis of this compound and its sulfonamide derivative.

| Reactant | Sulfonating Agent | Solvent | Temperature | Product | Reference |

| 2-Bromothiophene | Chlorosulfonic acid | Carbon Tetrachloride | - | 5-Bromothiophene-2-sulfonamide | researchgate.netresearchgate.net |

| 2-Bromothiophene | Sulfur trioxide-N,N-dimethylformamide complex | 1,2-Dichloroethane | 10 °C | This compound | lookchem.com |

| 2-Bromothiophene | Pyridine-SO₃ complex | 1,2-Dichloroethane | 100 °C | This compound | lookchem.com |

Industrial Scale Synthetic Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several important considerations to ensure safety, efficiency, and cost-effectiveness.

Choice of Sulfonating Agent: While chlorosulfonic acid is effective, it is highly corrosive and releases hydrogen chloride gas, which requires specialized handling and scrubbing systems. wikipedia.org For large-scale production, sulfur trioxide (SO₃) is often the preferred sulfonating agent. chemithon.com It can be used in its liquid form or generated by burning sulfur, which is a more economical option. chemithon.com The direct reaction of gaseous SO₃ with the organic feedstock is rapid and stoichiometric, but requires tight process control to prevent side reactions and charring due to the exothermic nature of the reaction. chemithon.com

Heat Management: Aromatic sulfonation is a highly exothermic process. chemithon.com The significant heat generated must be efficiently removed to prevent runaway reactions and product degradation. Industrial reactors are equipped with advanced cooling systems. The viscosity of the reaction mixture can increase substantially as the sulfonic acid is formed, which can hinder heat transfer. chemithon.com Therefore, efficient stirring and reactor design are crucial.

Solvent Selection and Recovery: The choice of solvent is critical for industrial applications. While chlorinated solvents like 1,2-dichloroethane have been used in laboratory settings, their environmental impact and cost may make them less suitable for large-scale production. lookchem.comgoogle.com The ideal solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control, and be easily recoverable and recyclable. In some processes, the use of a solvent can be minimized or eliminated, such as in the Tyrer sulfonation process where benzene vapor is passed through sulfuric acid. wikipedia.org

Material of Construction: The highly corrosive nature of the reagents, particularly sulfuric acid and chlorosulfonic acid, necessitates the use of corrosion-resistant materials for reactors and associated equipment. chemithon.com Glass-lined or stainless steel reactors are commonly employed. chemithon.com

The following table outlines key considerations for the industrial production of this compound.

| Consideration | Industrial Approach | Rationale |

| Sulfonating Agent | Sulfur trioxide (from burning sulfur) | Cost-effective, high reactivity. chemithon.com |

| Heat Management | Advanced cooling systems, efficient stirring | Prevents runaway reactions and product degradation. chemithon.com |

| Solvent | Minimal solvent use or recyclable solvents | Reduces cost and environmental impact. google.com |

| Waste Management | Azeotropic water removal, waste neutralization | Drives reaction completion, ensures environmental compliance. wikipedia.orgchemithon.com |

| Equipment | Glass-lined or stainless steel reactors | Resists corrosion from acidic reagents. chemithon.com |

Chemical Reactivity and Transformation of 5 Bromothiophene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring, while aromatic, exhibits different reactivity compared to benzene (B151609), and this is further modulated by its substituents. The presence of both a deactivating sulfonic acid group and a deactivating but ortho-, para-directing halogen complicates the landscape of electrophilic aromatic substitution.

The halogenation of thiophene derivatives is a classic example of electrophilic aromatic substitution. In the case of thiophene-2-sulfonic acid, the primary focus of kinetic studies has been on bromination. The rate of bromination provides a quantitative measure of the thiophene ring's nucleophilicity.

Research employing hydrodynamic voltammetry to study the rapid kinetics of bromination of thiophene-2-sulfonic acid in an aqueous medium has provided valuable data. oup.com The velocity constant for the bromination of thiophene-2-sulfonic acid was determined to be 106 M⁻¹s⁻¹ at 24.5°C. oup.com This is significantly slower than the bromination of unsubstituted thiophene under identical conditions, which has a reported velocity constant of 526.5 M⁻¹s⁻¹. oup.com This quantitative data highlights the substantial deactivating effect of the sulfonic acid group on the thiophene ring. oup.com

The regioselectivity of halogenation is directed by the existing substituents. The sulfonic acid group is a meta-directing group, while the bromo group is an ortho-, para-directing group. In 5-bromothiophene-2-sulfonic acid, the sulfonic acid group at C2 directs incoming electrophiles to the C4 position, while the bromo group at C5 directs to the C3 and C4 positions. The confluence of these directing effects strongly favors substitution at the C4 position, the only available position that is meta to the sulfonic acid group and ortho to the bromo group. Further bromination would therefore be expected to yield 4,5-dibromothiophene-2-sulfonic acid.

Table 1: Kinetic Data for the Bromination of Thiophene-2-sulfonic Acid

| Parameter | Value | Conditions |

|---|---|---|

| Velocity Constant (k) | 106.0 M⁻¹s⁻¹ | 24.5°C, aqueous solution, pH 7 |

| Activation Energy (Ea) | 52.20 kJ mol⁻¹ | - |

| Frequency Factor (A) | 1.55 x 10¹¹ M⁻¹s⁻¹ | - |

| Entropy Change (ΔS) | -39.00 J mol⁻¹K⁻¹ | - |

Data sourced from a kinetic investigation of the bromination of thiophene-2-sulfonic acid. oup.com

Substituents on an aromatic ring are classified as either activating or deactivating based on their ability to donate or withdraw electrons from the ring. derpharmachemica.com Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene, while deactivating groups decrease the rate. derpharmachemica.com

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. derpharmachemica.comnumberanalytics.com This electron withdrawal occurs through both inductive effects and resonance, significantly reducing the electron density of the thiophene ring. oup.comresearchgate.net Consequently, the sulfonic acid group is a powerful deactivating group. oup.com The presence of this group makes the thiophene ring less nucleophilic and therefore less reactive towards electrophiles. oup.com This deactivation is quantitatively demonstrated by the lower reaction rate of bromination for thiophene-2-sulfonic acid compared to thiophene. oup.com

In terms of directivity, the sulfonic acid group directs incoming electrophiles to the meta position (C4 on the thiophene ring when the sulfonic acid is at C2). This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group itself is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to a range of important sulfur-containing thiophene derivatives.

A key reaction of sulfonic acids is their conversion to sulfonyl halides, which are valuable intermediates in organic synthesis. 5-Bromothiophene-2-sulfonyl chloride, a commercially available compound, can be synthesized from 5-bromothiophene by reaction with chlorosulfonic acid. wikipedia.orggoogle.com This reaction is a direct chlorosulfonation. Alternatively, this compound can be converted to its sulfonyl chloride. While direct conversion methods exist, a common route involves the use of reagents like thionyl chloride or phosphorus pentachloride.

The synthesis of sulfonyl fluorides from sulfonic acids has also been explored, offering an alternative to the more common sulfonyl chlorides. google.com Methods using reagents like Xtalfluor-E® allow for the conversion of both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides under mild conditions. google.com

Table 2: Synthesis of 5-Arylthiophene Sulfonamides via Sulfonyl Halide Intermediate

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-Bromothiophene | Chlorosulfonic acid, CCl₄ | 5-Bromothiophene-2-sulfonyl chloride |

| 2 | 5-Bromothiophene-2-sulfonyl chloride | Ammonia | 5-Bromothiophene-2-sulfonamide (B1270684) |

| 3 | 5-Bromothiophene-2-sulfonamide, Aryl boronic acids/esters | K₃PO₄, Pd(PPh₃)₄, solvent/H₂O (4:1), 95°C, 30h | 5-Arylthiophene-2-sulfonamides |

This table outlines a synthetic route where 5-bromothiophene-2-sulfonyl chloride is a key intermediate. wikipedia.org

The reduction of sulfonic acids is generally challenging due to the high oxidation state and stability of the sulfur atom. oup.com Aromatic sulfonic acids are typically resistant to most common reducing agents. oup.com The direct reduction of a sulfonic acid to a sulfinic acid is not a straightforward transformation.

However, sulfinic acid derivatives can be accessed through the reduction of the corresponding sulfonyl chloride. The electrochemical reduction of aromatic sulfonyl chlorides in aprotic media has been shown to proceed through the formation of a sulfinate ion intermediate. researchgate.net This suggests a potential two-step route from this compound to its sulfinic acid derivative: first, conversion to 5-bromothiophene-2-sulfonyl chloride, followed by a controlled reduction.

More potent reducing systems, such as a mixture of triphenylphosphine (B44618) and iodine, have been used to reduce arenesulfonic acids directly to arenethiols, bypassing the sulfinic acid stage. oup.com This highlights the difficulty in isolating the intermediate sulfinic acid.

Sulfonic acids readily form salts upon treatment with a base. These sulfonate salts are typically stable, water-soluble compounds. For instance, reacting this compound with a metal hydroxide (B78521) or carbonate would yield the corresponding metal 5-bromothiophene-2-sulfonate. The formation of barium thiophene sulfonate from thiophene sulfonation mixtures is a documented example.

Sulfonate esters are another important class of derivatives, often used as alkylating agents in organic synthesis due to the excellent leaving group ability of the sulfonate anion. These esters are typically prepared by reacting a sulfonyl halide with an alcohol. Therefore, 5-bromothiophene-2-sulfonate esters can be synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with the desired alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The synthesis of polythiophenes bearing alkylsulfonic acid esters at the side chain has also been reported, demonstrating the formation and subsequent conversion of these ester groups.

Hydrolytic Stability and Degradation Pathways

The stability of aryl sulfonic acids, including this compound, is significantly influenced by the reaction conditions, particularly temperature and the presence of aqueous acid. Generally, aryl sulfonic acids can undergo hydrolytic desulfonation, a reaction that is the reverse of electrophilic aromatic sulfonation. wikipedia.orgwikipedia.org This process typically requires elevated temperatures, with benzenesulfonic acid, for example, hydrolyzing above 200 °C in the presence of aqueous acid. wikipedia.org

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the carbon-sulfur (C-S) bond, leading to the formation of 2-bromothiophene (B119243) and sulfuric acid. wikipedia.orgwikipedia.org

RC₄H₂SO₃H + H₂O (heat, acid) → RC₄H₃ + H₂SO₄ (General reaction for desulfonation of a substituted thiophene sulfonic acid)

The hydrolytic stability of aromatic sulfonic acids is correlated with the electron density of the aromatic ring; stability generally increases as the electron density in the ring decreases. researchgate.net The sulfonic acid group itself is strongly electron-withdrawing, which contributes to the stability of the C-S bond. However, the reversibility of the sulfonation reaction is a key aspect of its chemistry and is sometimes exploited in organic synthesis, where the sulfo group is used as a temporary blocking or directing group and is later removed by heating in aqueous acid. wikipedia.orgpearson.com While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles governing aryl sulfonic acids suggest it is stable under moderate conditions but susceptible to desulfonation at high temperatures in an acidic aqueous medium. wikipedia.orgresearchgate.net

Transformations at the Bromine Atom

The bromine atom at the 5-position of the thiophene ring is a key site for chemical transformations, enabling the synthesis of a wide array of derivatives through reactions such as cross-coupling and nucleophilic substitution.

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction for forming carbon-carbon (C-C) bonds. This reaction is particularly effective for coupling organohalides, such as 5-bromothiophene derivatives, with organoboronic acids or their esters. doaj.orgyoutube.comresearchgate.net While research often focuses on more stable or synthetically versatile derivatives like amides and esters of the sulfonic acid, the principles are directly applicable. The reaction offers a versatile pathway to biaryl and other coupled systems under relatively mild conditions. mdpi.com

The core of the Suzuki-Miyaura reaction involves the catalytic cycle of a palladium complex, typically starting from a Pd(0) or Pd(II) precursor. mdpi.comvu.nl The cycle consists of three main steps: oxidative addition of the organohalide (5-bromothiophene derivative) to the Pd(0) catalyst, transmetalation of the organic group from the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

Research on derivatives such as 5-bromothiophene-2-sulfonamide demonstrates the feasibility of this transformation. In a typical procedure, the bromothiophene compound is reacted with an aryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. doaj.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives

| Catalyst System | Base | Solvent/H₂O Ratio | Temperature (°C) | Time (h) | Substrate | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Solvent:H₂O (4:1) | 95 | 30 | 5-Bromothiophene-2-sulfonamide | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 5-Bromo-N-propylthiophene-2-sulfonamide | researchgate.net |

| Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-90 | - | Aryl Chlorides/Bromides | organic-chemistry.org |

The Suzuki-Miyaura coupling provides a direct route to 5-aryl- or 5-alkylthiophene-2-sulfonic acid derivatives from the corresponding 5-bromo compound. A wide range of aryl and heteroaryl boronic acids, bearing various functional groups (e.g., -Cl, -CH₃, -OCH₃, -F), have been successfully coupled with 5-bromothiophene-2-sulfonamide. doaj.orgresearchgate.net This highlights the reaction's tolerance for diverse functional groups.

The yields of these coupling reactions are generally moderate to good, influenced by the specific boronic acid used and the reaction conditions. For instance, the coupling of 5-bromo-N-propylthiophene-2-sulfonamide with various aryl boronic acids has been reported to produce the corresponding 5-aryl derivatives in yields ranging from 56% to 72%. researchgate.net Similarly, coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids has yielded 5-aryl derivatives with yields between 25% and 76%. d-nb.infonih.gov

Table 2: Examples of Suzuki-Miyaura Coupling of 5-Bromothiophene-2-sulfonamide (2) with Aryl Boronic Acids (R-B(OH)₂) to form 5-Arylthiophene-2-sulfonamide Derivatives (3)

| Aryl Boronic Acid (R) | Product | Yield (%) | Reference |

| Phenyl | 5-Phenylthiophene-2-sulfonamide (3a) | 65 | researchgate.net |

| 4-Methylphenyl | 5-(4-Methylphenyl)thiophene-2-sulfonamide (3b) | 75 | researchgate.net |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide (3c) | 78 | researchgate.net |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)thiophene-2-sulfonamide (3d) | 72 | researchgate.net |

| 4-Fluorophenyl | 5-(4-Fluorophenyl)thiophene-2-sulfonamide (3e) | 68 | researchgate.net |

| 3-Nitrophenyl | 5-(3-Nitrophenyl)thiophene-2-sulfonamide (3g) | 55 | researchgate.net |

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for modifying the 5-position of the thiophene ring. wikipedia.org In this reaction, a nucleophile displaces the bromide leaving group. The thiophene ring is generally more reactive towards nucleophilic substitution than corresponding benzene compounds. uoanbar.edu.iq This enhanced reactivity is further increased by the presence of strong electron-withdrawing groups, such as a sulfonic acid or nitro group, on the ring. uoanbar.edu.iqnih.gov

The reaction typically proceeds via an addition-elimination mechanism. youtube.com The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the thiophene ring is restored. youtube.com

The presence of the electron-withdrawing sulfonic acid group at the 2-position is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction at the 5-position. uoanbar.edu.iq Studies on the reaction of 2-L-5-nitrothiophenes (where L is a leaving group) with various amines have shown that these substitutions occur readily, demonstrating the viability of this pathway for activated thiophenes. nih.gov

Derivatization Strategies and Functionalization Chemistry of 5 Bromothiophene 2 Sulfonic Acid

Synthesis of Sulfonamide Derivatives

The sulfonamide moiety is a critical pharmacophore, and its introduction onto the 5-bromothiophene-2-sulfonic acid core is a common strategy to generate libraries of biologically active compounds. This is typically achieved through the initial conversion of the sulfonic acid to a more reactive sulfonyl halide, followed by reaction with various amines.

The direct reaction of 5-bromothiophene-2-sulfonyl chloride with a wide range of primary and secondary amines is a fundamental method for the synthesis of 5-bromothiophene-2-sulfonamides. researchgate.netresearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of this method allows for the incorporation of a diverse array of substituents at the sulfonamide nitrogen, enabling fine-tuning of the molecule's physicochemical properties.

For instance, the reaction of 5-bromothiophene-2-sulfonyl chloride with various amines can be represented by the following general scheme:

Starting Material: 5-Bromothiophene-2-sulfonyl chloride

Reagent: Primary or Secondary Amine (R¹R²NH)

Product: N-substituted-5-bromothiophene-2-sulfonamide

A specific example is the synthesis of N,N-Dimethyl-N'-(5-bromothiophene-2-sulfonyl)formamidine, which is prepared by reacting 5-bromothiophene-2-sulfonamide (B1270684) with dimethylformamide dimethyl acetal (B89532) in acetonitrile (B52724). google.com

Further functionalization of the sulfonamide nitrogen can be achieved through N-acylation. This reaction introduces an acyl group, creating N-acylsulfonamide derivatives. These derivatives can exhibit altered biological activities and pharmacokinetic profiles compared to their non-acylated counterparts. The acylation is typically carried out using acylating agents such as carboxylic acid anhydrides or acid chlorides. researchgate.netresearchgate.net For example, 5-bromothiophene-2-sulfonamide can be reacted with acetic anhydride (B1165640) in acetonitrile to yield N-(5-bromothiophene-2-ylsulfonyl)acetamide. researchgate.net The use of a catalyst, such as P₂O₅/SiO₂, can facilitate this transformation under solvent-free conditions or in solvents like dichloromethane. researchgate.net

| Acylating Agent | Product | Reference |

| Acetic anhydride | N-(5-bromothiophene-2-ylsulfonyl)acetamide | researchgate.net |

| Carboxylic acid anhydrides/chlorides | N-acyl sulfonamides | researchgate.net |

N-alkylation of 5-bromothiophene-2-sulfonamides provides another avenue for structural diversification. This reaction involves the introduction of an alkyl group onto the sulfonamide nitrogen. A common method involves reacting the parent sulfonamide with an alkyl halide in the presence of a base. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This approach has been used to prepare a series of N-alkylated derivatives with varying alkyl chain lengths. researchgate.netnih.gov

| Alkylating Agent | Base | Product | Yield | Reference |

| Bromoethane | LiH | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% | nih.gov |

| 1-Bromopropane | LiH | 5-bromo-N-propylthiophene-2-sulfonamide | 78% | nih.gov |

| Isopropyl bromide | LiH | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62% | nih.gov |

Introduction of Diverse Functional Groups via Cross-Coupling

The bromine atom at the C5 position of the thiophene (B33073) ring serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This strategy is instrumental in creating complex molecular architectures with tailored properties.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used to create new carbon-carbon bonds at the C5 position. researchgate.netdoaj.orgnih.gov This reaction involves the coupling of the 5-bromo-thiophene derivative with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netdoaj.org This methodology allows for the synthesis of a vast library of 5-arylthiophene-2-sulfonamide derivatives. researchgate.netdoaj.org For instance, 5-bromothiophene-2-sulfonamide has been coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base to afford a series of 5-arylthiophene sulfonamides. researchgate.net Similarly, N-alkylated 5-bromothiophene-2-sulfonamides have been subjected to Suzuki-Miyaura coupling to generate further diversified products. nih.gov

| Coupling Partner | Catalyst | Base | Product | Yield Range | Reference |

| Aryl boronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 5-arylthiophene sulfonamides | - | researchgate.netdoaj.org |

| Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Derivatives of 5-bromo-N-propylthiophene-2-sulfonamide | 56-72% | nih.gov |

The combination of derivatization at the sulfonamide group and functionalization at the C5 position enables the construction of advanced and complex thiophene-sulfonic acid scaffolds. For example, a multi-step synthesis can involve the initial formation of a sulfonamide, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C5 position. doaj.org This sequential approach allows for the systematic and controlled assembly of highly functionalized thiophene derivatives with potential applications in various fields of chemical and biological research.

Strategies for Enhancing Molecular Properties through Derivatization

The chemical architecture of this compound offers two primary sites for chemical modification: the bromine atom at the 5-position and the sulfonic acid group at the 2-position. These sites allow for a range of derivatization strategies aimed at fine-tuning the molecule's characteristics for specific applications. By selectively functionalizing these positions, researchers can systematically alter properties such as solubility and spectroscopic behavior.

Solubility Modulation via Sulfonate Group Functionalization

The inherent polarity and water solubility of this compound are dominated by the acidic sulfonate group. While advantageous for aqueous applications, this high polarity can be a significant hindrance in organic synthesis or for applications requiring solubility in nonpolar media. Functionalization of the sulfonate group is a primary strategy to modulate this property. The most common approach involves converting the sulfonic acid into its corresponding sulfonamide or sulfonate ester derivatives.

This transformation is typically achieved by first converting the sulfonic acid to the more reactive 5-bromothiophene-2-sulfonyl chloride, often using reagents like chlorosulfonic acid. researchgate.netresearchgate.net This intermediate readily reacts with a wide array of primary and secondary amines or alcohols to yield the desired sulfonamides and sulfonate esters, respectively.

The conversion to a sulfonamide (–SO₂NHR) or a sulfonate ester (–SO₂OR) replaces the highly polar and acidic sulfonic acid (–SO₃H) group with a less polar moiety. This change significantly decreases the molecule's water solubility and increases its solubility in organic solvents. The extent of this solubility shift can be precisely controlled by the nature of the R group introduced. For instance, using simple alkyl amines or alcohols results in derivatives with increased lipophilicity. nih.gov A study demonstrated the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides. nih.gov The resulting N-alkylated products were precipitated from the reaction mixture by the addition of water, highlighting their reduced aqueous solubility. nih.gov

This strategy is foundational for preparing this compound derivatives for further reactions, such as cross-coupling, which are often performed in organic solvents.

Table 1: Functionalization of the Sulfonate Group and its Effect on Solubility

| Original Functional Group | Derivative Functional Group | General Synthetic Method | Expected Change in Aqueous Solubility | Expected Change in Organic Solvent Solubility |

| Sulfonic Acid (-SO₃H) | Sulfonyl Chloride (-SO₂Cl) | Reaction with Chlorosulfonic Acid researchgate.netresearchgate.net | Decrease | Increase |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonamide (-SO₂NH₂) | Amidation with Ammonia | Decrease | Moderate |

| Sulfonamide (-SO₂NH₂) | N-Alkylsulfonamide (-SO₂NHR) | Alkylation with Alkyl Halides nih.gov | Significant Decrease | Significant Increase |

| Sulfonamide (-SO₂NH₂) | N,N-Dialkylsulfonamide (-SO₂NR₂) | Alkylation with Alkyl Halides | Significant Decrease | Significant Increase |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonate Ester (-SO₂OR) | Reaction with Alcohols google.com | Significant Decrease | Significant Increase |

Introduction of Chromophores and Fluorophores for Spectroscopic Applications (General Derivatization Context)

Derivatization of the this compound scaffold is a powerful method for creating tailored molecules for spectroscopic and imaging applications. By attaching chromophores (light-absorbing groups) or fluorophores (fluorescent groups), the core structure can be transformed into a probe or label. bachem.com The thiophene ring itself is a common component in fluorescent materials, and its properties can be enhanced and tuned through strategic functionalization. nih.govrsc.org

The two reactive handles on the parent molecule are exploited for this purpose:

The Sulfonate Group: As discussed, the sulfonic acid can be converted to a sulfonamide. This sulfonamide linkage is a common and stable way to connect a fluorophore to a targeting moiety. For example, naphthalimide-based fluorophores have been successfully attached to molecules via sulfonamide bonds to create fluorescent probes. nih.gov This approach allows the inherent properties of a known fluorophore to be imparted to the thiophene scaffold.

The Bromo Group: The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This enables the introduction of a vast array of aryl and heteroaryl groups, many of which can act as chromophores or be part of a larger conjugated system that constitutes a fluorophore. researchgate.net The introduction of these groups can extend the π-conjugated system of the thiophene ring, leading to shifts in the absorption and emission spectra. researchgate.net The synthesis of various 5-arylthiophene sulfonamides via Suzuki coupling has been reported, demonstrating the feasibility of this strategy. researchgate.net

By combining these strategies, complex probes can be designed. For instance, a fluorophore could be attached via a sulfonamide linkage, while the 5-position is functionalized through a Suzuki coupling to modulate the electronic properties of the system or to add a second functional unit, such as a biorecognitive element. The engineering of the molecular structure by adding units like thienyl-S,S-dioxides or benzothiadiazole rings is a known strategy to achieve fluorescence spanning the visible spectrum from blue to red. researchgate.net

Table 2: Strategies for Attaching Spectroscopic Reporters

| Target Functional Group | Derivatization Reaction | Attached Moiety (Example) | Resulting Spectroscopic Property |

| Sulfonic Acid (-SO₃H) | Conversion to Sulfonamide (-SO₂NH-) | Naphthalimide nih.gov | Fluorescence |

| Bromo Group (-Br) | Suzuki-Miyaura Cross-Coupling researchgate.net | Phenyl group | Chromophore (UV Absorption) |

| Bromo Group (-Br) | Suzuki-Miyaura Cross-Coupling researchgate.net | Biphenyl group | Extended π-conjugation, potential for fluorescence |

| Bromo Group (-Br) | Stille Coupling researchgate.net | Thienyl group | Extended π-conjugation, potential for fluorescence |

Theoretical and Computational Investigations of 5 Bromothiophene 2 Sulfonic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 5-bromothiophene-2-sulfonic acid, a DFT study would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles between the thiophene (B33073) ring and the sulfonic acid group.

Although specific DFT data for this compound is not present in the surveyed literature, studies on related thiophene derivatives are common. These calculations typically employ various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311G(d,p), def2-TZVP) to achieve a balance between accuracy and computational cost. The optimized geometry is crucial as it forms the basis for all other subsequent computational analyses.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value Range |

| C-S Bond Length (Å) | 1.70 - 1.75 |

| C-Br Bond Length (Å) | 1.85 - 1.90 |

| S-O Bond Length (Å) | 1.45 - 1.50 |

| C-S-O Angle (°) | 105 - 110 |

Note: This table is illustrative, based on general values for similar functional groups, as specific published data for this compound is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Band Gaps)

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-withdrawing nature of both the bromo and sulfonic acid groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. FMO analysis on related thiophene compounds has been performed to understand their electronic properties and reactivity.

Table 2: Representative FMO Data from Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Derivative A | -6.5 | -1.8 | 4.7 |

| Thiophene Derivative B | -7.1 | -2.3 | 4.8 |

Note: This table presents example data from related molecules to illustrate the typical output of FMO analysis. Specific data for this compound is not available in the reviewed sources.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are associated with nucleophilic sites (like the oxygen atoms of the sulfonic acid group). Blue regions represent positive electrostatic potential, which are electron-poor and correspond to electrophilic sites.

For this compound, an MEP map would likely show strong negative potential around the sulfonyl oxygens, making them sites for electrophilic attack or hydrogen bonding. A region of positive or less negative potential would be expected on the hydrogen of the sulfonic acid group. Such maps are invaluable for predicting how a molecule will interact with other reagents, substrates, or biological receptors.

Prediction of Reactivity and Reaction Mechanisms

Prediction of Reactivity and Reaction Mechanisms (e.g., Nucleophilic/Electrophilic Sites)

The computational data from DFT, FMO, and MEP analyses can be integrated to predict a molecule's reactivity. The locations of the HOMO and LUMO, combined with the MEP map, provide a robust picture of the most probable sites for nucleophilic and electrophilic attack.

For this compound, the oxygen atoms of the sulfonate group are expected to be the primary nucleophilic centers due to their high electron density. The sulfur atom, being bonded to three electronegative oxygen atoms, and the carbon atoms of the thiophene ring could represent potential electrophilic sites. The bromine atom can also influence the reactivity of the adjacent carbon atom. While general principles of reactivity for sulfenic acids and other sulfur-containing compounds have been explored, specific computational predictions for this compound remain an area for future research.

Advanced Computational Simulations

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation for this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps.

This approach allows for the study of conformational flexibility, particularly the rotation around the C-S bond connecting the sulfonic acid group to the thiophene ring. It also provides invaluable insight into how solvent molecules arrange themselves around the solute and how hydrogen bonding networks are formed, which can significantly influence the molecule's properties and reactivity. Such simulations are computationally intensive but provide a dynamic picture that is inaccessible through static quantum calculations alone.

Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability

Theoretical and computational studies have increasingly focused on thiophene-based molecules for their potential in non-linear optical (NLO) applications, which are crucial for technologies like optical data storage and frequency conversion. researchgate.net The NLO response of a molecule is determined by its ability to alter the properties of light, a phenomenon characterized by parameters such as polarizability (α) and first-order hyperpolarizability (β). frontiersin.org

Research on various thiophene derivatives has shown that strategic substitution can lead to substantial increases in hyperpolarizability. A computational analysis of thiophene-based azo dyes demonstrated that nitro-substituted derivatives exhibited superior NLO performance. researchgate.net Similarly, studies on pyreno-based chromophores incorporating a thiophene π-spacer found that the addition of different acceptor groups resulted in remarkable NLO responses. nih.gov The incorporation of a thiophene oligomer in place of a monomer has also been shown to amplify the nonlinearity. aip.org While direct computational data for this compound is not extensively documented in the search results, the principles derived from related structures are applicable. The bromine atom (an electron-withdrawing group) and the sulfonic acid group (a strong electron-withdrawing group) on the thiophene ring are expected to influence the intramolecular charge transfer and thus the NLO properties.

The following table summarizes computational findings on the NLO properties of various thiophene derivatives, illustrating the impact of different substituents.

| Compound/Derivative | Computational Method | Key Findings | Reference |

| Nitro-substituted thiophene-based azo dyes | Density Functional Theory (DFT) | Displayed superior performance across all evaluated NLO parameters. | researchgate.net |

| Pyreno-based chromophores with thiophene π-spacer | DFT/TDDFT at M06/6-311G(d,p) | Significant NLO response (α = 1.861 × 10⁻²² and βtot = 2.376 × 10⁻²⁸ esu for PYFD2). | nih.gov |

| 2-Nitro-1-(2-thienyl)ethene | Ab initio time-dependent coupled perturbed Hartree-Fock | Molecular second-order NLO coefficient (β) is 1 time that of para-nitroaniline. | aip.org |

| 4-Nitro-1-(2-thienyl)-1,3-butadiene | Ab initio time-dependent coupled perturbed Hartree-Fock | Molecular second-order NLO coefficient (β) is 3 times that of para-nitroaniline. | aip.org |

| Octaphyrin derivatives with thiophene substituents | DFT/TDFT at CAM-B3LYP/6-311++G (2d, 2p) | Introduction of electron-donating groups on the octaphyrin moiety enhances the NLO response. | frontiersin.org |

Structure-Reactivity Relationship Studies

The reactivity of the thiophene ring is significantly influenced by the electronic properties of its substituents. Computational studies, particularly using DFT, have become essential for understanding and predicting these effects on reaction mechanisms, kinetics, and thermodynamics. nih.govnih.gov These investigations often focus on nucleophilic aromatic substitution (SNAr) reactions, a common method for modifying thiophene derivatives. nih.govnih.gov

The SNAr mechanism typically involves the formation of a Meisenheimer adduct, and the rate-limiting step can be influenced by the substituents present. nih.gov Electron-withdrawing groups are crucial as they stabilize the negative charge that develops on the thiophene ring during the reaction. nih.gov For this compound, both the bromo and the sulfonic acid groups are electron-withdrawing. The sulfonic acid (SO₃H) group, in particular, has a significant electron-withdrawing effect, as indicated by its positive Hammett substituent constants (σ_m = 0.38, σ_p = 0.64). researchgate.net

A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) systematically investigated the effect of different substituents (X) on the reaction's Gibbs free energy of activation. nih.govnih.gov The study found that stronger electron-withdrawing groups at the 3-position lowered the activation barrier for the initial nucleophilic attack. For example, when the substituent X was a cyano group (CN), the activation free energy was significantly lower (19.0 kcal/mol) compared to when it was a hydrogen atom (24.1 kcal/mol). nih.gov This demonstrates that substituents that stabilize the intermediate also accelerate the reaction rate. Linear correlations have been established between experimental electrophilicity and computationally derived parameters like the Gibbs free energy barrier and the Parr electrophilicity (ω). nih.gov

The table below illustrates the calculated effect of different substituents on the activation free energy for a nucleophilic substitution reaction on a thiophene ring.

| Substituent (X) at C3 on 2-methoxy-5-nitrothiophene | Activation Free Energy (ΔG‡) (kcal/mol) | Electronic Effect | Reference |

| H | 24.1 | Reference (Neutral) | nih.gov |

| CN | 19.0 | Strong Electron-Withdrawing | nih.gov |

| NO₂ | Not specified, but generally a very strong electron-withdrawing group | Very Strong Electron-Withdrawing | nih.gov |

| SO₂CH₃ | Not specified, but generally a strong electron-withdrawing group | Strong Electron-Withdrawing | nih.gov |

A powerful application of theoretical chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate computational models and provide deeper insights into molecular structure and bonding. researchgate.netuow.edu.aumdpi.com DFT calculations are widely used to compute vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. researchgate.netmdpi.com

Studies on various thiophene derivatives have consistently shown a strong agreement between calculated and experimental spectroscopic data. For instance, the calculated bond lengths and angles for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) using DFT at the B3LYP/G-311 level of theory were found to be in close agreement with experimental X-ray diffraction data. researchgate.net

In the realm of vibrational spectroscopy, a combined DFT and resonance Raman study of thiophene-substituted metalloporphyrins successfully assigned the nature of electronic transitions in the visible region. uow.edu.aunih.gov The calculated vibrational spectra could accurately predict the shifts in wavenumber observed in experimental IR and Raman spectra upon changes in substitution, such as the introduction of cyano groups. researchgate.net Similarly, a study on 2-thiophene carboxylic acid thiourea (B124793) derivatives demonstrated that experimental FT-IR spectra were well-matched with the frequencies predicted by DFT calculations, confirming the utility of this approach. mdpi.com

This correlation allows researchers to assign specific spectral features to molecular vibrations or electronic transitions with high confidence. While specific correlated data for this compound is not present in the search results, the principle is broadly applicable. The table below presents an example of the correlation between experimental and theoretical data for a related thiophene derivative.

| Compound | Spectroscopic Technique | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (Method) | Reference |

| Thiophene-substituted zinc porphyrin (Compound 1) | Raman Spectroscopy (Line B) | ~1446 | Calculated using B3LYP/6-31G(d) | uow.edu.au |

| Thiophene-substituted zinc porphyrin (Compound 2) | Raman Spectroscopy (Line B) | ~1443 | Calculated using B3LYP/6-31G(d) | uow.edu.au |

| Thiophene-substituted zinc porphyrin (Compound 3) | Raman Spectroscopy (Line B) | ~1446 | Calculated using B3LYP/6-31G(d) | uow.edu.au |

| N3S2 Ligand from 5-bromothiophene-2-carbaldehyde | FT-IR | (Specific band values not listed in abstract) | Matches DFT-IR theoretical spectrum | researchgate.net |

Applications in Advanced Materials Science and Engineering

Role as Monomers and Building Blocks in Polymer Chemistry

In the field of polymer chemistry, 5-bromothiophene-2-sulfonic acid and related sulfonated thiophenes are instrumental as monomers and building blocks. The presence of the sulfonic acid group imparts unique properties to the resulting polymers, influencing their conductivity, solubility, and processability.

Halogenated thiophenes, including derivatives like this compound, are fundamental precursors for the synthesis of polythiophenes, a major class of conductive polymers. The polymerization of 2,5-dihalothiophenes can be achieved through various metal-catalyzed polycondensation reactions. cmu.edu For instance, the synthesis of polythiophene can be accomplished by treating 2,5-dibromothiophene (B18171) with magnesium in the presence of a nickel catalyst. cmu.edu The introduction of sulfonic acid groups, or their ester derivatives, onto the thiophene (B33073) ring is a key strategy for tuning the properties of the final polymer. The synthesis of polythiophenes bearing alkylsulfonic acid esters on the side chain has been successfully demonstrated, leading to materials with tailored electronic characteristics. rsc.org The transformation of these ester groups into sulfonic acid moieties can further enhance the electrical conductivity of the polymer. chemrxiv.org This enhancement is attributed to a "self-doping" effect, where the acidic proton from the sulfonic acid group protonates the polythiophene backbone, creating charge carriers and extending the π-conjugation. chemrxiv.org

A significant challenge in the field of organic electronics is the poor solubility and processability of many conductive polymers. The incorporation of functional groups like sulfonic acids is a widely used strategy to overcome these limitations. Attaching alkylsulfonic acid groups to the polythiophene side chains can lead to highly solution-processable and conductive polymers. rsc.org The conversion of sulfonate esters in the polymer side chains to their corresponding sulfonic acids has been shown to remarkably improve electrical conductivity, in some cases by several orders of magnitude. rsc.orgchemrxiv.org This functionalization not only improves solubility in various solvents, making device fabrication easier, but also directly contributes to the material's electronic properties.

Table 1: Impact of Sulfonic Acid Functionalization on Polythiophene Conductivity

| Polymer Functional Group | Conductivity (S/cm) | Key Finding |

| Alkyl Sulfonate Ester | >10⁻⁸ | The ester form is largely insulative. chemrxiv.org |

| Sodium Sulfonate Salt | 2.21 x 10⁻⁴ | Conversion to a metal salt slightly improves conductivity. chemrxiv.org |

| Sulfonic Acid | 5.03–6.69 x 10⁻² | Transformation to the free acid leads to a significant increase in conductivity due to self-doping. chemrxiv.org |

Recent research has demonstrated that Brønsted acids are effective and broadly applicable catalysts for inducing the cationic chain-growth polymerization of a variety of 2-halogenated thiophenes. rsc.orgdntb.gov.ua The effectiveness of this polymerization is dependent on both the strength of the acid and the electron density of the thiophene monomer. rsc.org For instance, while electron-rich monomers can be polymerized by acids stronger than acetic acid, electron-poor monomers like 2-bromothiophene (B119243) require a very strong acid, such as trifluoromethanesulfonic acid. rsc.org This polymerization method is advantageous as it can be used to conveniently prepare highly solution-processable and conductive poly(alkylthiothiophene)s with conductivities exceeding 180 S/cm⁻¹. rsc.org The proposed mechanism involves the coupling between the monomer and its protonated form, followed by the elimination of a hydrogen halide to generate the growing conjugated polymer chain. rsc.org

Surface Modification and Adhesion Enhancement

The sulfonic acid group is a powerful tool for modifying the surface properties of materials to enhance adhesion. Sulfuric acid etching, which introduces sulfonate groups onto a surface, has been shown to significantly alter the surface topography of polymers like polyetheretherketone (PEEK). bohrium.comdntb.gov.ua This modification can dramatically improve the shear bond strength between the polymer and other materials, such as resin-matrix composites. bohrium.com The introduction of polar functional groups onto a polymer surface can also increase its surface energy, making it more wettable and improving its interaction with adhesives and coatings. pageplace.de Various techniques, including plasma treatments and photochemical methods, are employed to introduce functional groups to polymer surfaces to enhance their adhesive properties. pageplace.deresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. ajwilsonresearch.com Hydrogen bonding is a particularly important interaction in this field, and molecules designed with specific hydrogen-bonding motifs can be used to create complex, functional materials. ajwilsonresearch.com

π-π Stacking Interactions in Solid-State Structures

In the solid-state assembly of thiophene-based materials, π-π stacking interactions are a crucial non-covalent force that governs the molecular packing and, consequently, the material's electronic properties. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. For this compound, the thiophene ring serves as the primary site for such interactions. The arrangement of molecules in the crystal lattice, whether in a face-to-face or offset (parallel-displaced) manner, is dictated by a delicate balance of π-π stacking, hydrogen bonding (involving the sulfonic acid group), and other intermolecular forces.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the behavior of related thiophene derivatives provides significant insight. The presence of substituents on the thiophene ring, such as the bromine atom and the sulfonic acid group, significantly modulates the electronic nature of the aromatic system and thereby influences the strength and geometry of π-π stacking. The electron-withdrawing nature of both the bromo and sulfonate groups can lead to a quadrupole moment that favors offset stacking arrangements to minimize electrostatic repulsion.

Host-Guest Chemistry and Intercalation in Layered Materials (e.g., Layered Double Hydroxides)

The functional groups of this compound, particularly the anionic sulfonate (SO₃⁻) group, make it a prime candidate for participation in host-guest chemistry, especially involving intercalation into layered materials like Layered Double Hydroxides (LDHs). LDHs are a class of anionic clays with positively charged brucite-like layers and charge-balancing anions residing in the hydrated interlayer region. These interlayer anions can be exchanged with other organic or inorganic anions, a process known as intercalation.

The intercalation of aromatic sulfonates into LDHs is a well-established method for modifying the properties of these materials. Studies on anions such as p-toluenesulfonate (PTSA) and naphthalene sulfonates have demonstrated successful incorporation into the interlayer domain of Mg-Al LDHs. scielo.org.mxnii.ac.jp The driving force for this process is typically ion exchange, where the sulfonate anion of the guest molecule replaces the original interlayer anions (e.g., nitrate or chloride).

Upon intercalation of an aromatic sulfonate like 5-bromothiophene-2-sulfonate, a significant expansion of the LDH's basal spacing is expected, which can be confirmed by X-ray diffraction (XRD). nii.ac.jp The extent of this expansion provides information about the orientation of the guest molecule within the interlayer gallery. For instance, the molecule might orient itself with the thiophene ring parallel or tilted with respect to the hydroxide (B78521) layers, influenced by factors like charge density of the LDH layers and the concentration of the guest anion. scielo.org.mx The strong electrostatic interaction between the anionic SO₃⁻ group and the positively charged LDH surface is a key factor in the stability of the resulting hybrid material. scielo.org.mx Furthermore, once intercalated, the aromatic rings can engage in π-π stacking interactions within the confined interlayer space, which can influence the uptake of other aromatic compounds. epa.gov

Table 1: Basal Spacing of Mg-Al LDH with Intercalated Aromatic Sulfonates

| Intercalated Anion | Initial Basal Spacing (Å) | Final Basal Spacing (Å) | Reference |

|---|---|---|---|

| Nitrate (NO₃⁻) | 7.690 | - | scielo.org.mx |

| p-toluenesulfonate (PTSA) | 7.690 | 8.543 | scielo.org.mx |

| 2-naphthalene sulfonate (2-NS⁻) | - | ~17.5 (approx.)* | nii.ac.jp |

Value estimated from figures in the source, indicating significant expansion.

This table is interactive and can be sorted by column.

Electrochemical Behavior of this compound Derivatives in Functional Materials

The electrochemical properties of thiophene derivatives are fundamental to their application in functional materials, including sensors, electrochromic devices, and organic electronics. The presence of the electroactive thiophene ring, along with the influencing bromo and sulfonic acid substituents, endows this compound and its derivatives with distinct redox characteristics.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of thiophene-based compounds. A typical CV experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. For thiophene derivatives, CV scans often reveal an irreversible oxidation peak corresponding to the formation of a radical cation on the thiophene ring. winona.edu This initial oxidation is the first step in electropolymerization, a common method for depositing conductive polythiophene films onto an electrode surface. winona.eduresearchgate.net

The oxidation potential is highly sensitive to the substituents on the thiophene ring. Electron-withdrawing groups, such as the bromine atom and the sulfonic acid group in this compound, are expected to make the thiophene ring more difficult to oxidize. This would result in a higher anodic peak potential compared to unsubstituted thiophene. The electrochemical process can be complex, with both oxidation and reduction peaks providing information about the stability of the generated radical species and their subsequent reactions. rsc.org In some cases, functionalized thiophenes can exhibit reversible or quasi-reversible redox processes, making them suitable for applications requiring stable switching between different oxidation states. nih.gov

Redox Potentials and Energy Levels (e.g., for organic electronics)

The redox potentials obtained from cyclic voltammetry are directly related to the frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These energy levels are critical parameters that determine the performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The onset potential of the oxidation peak (E_onset,ox) in a CV curve can be used to estimate the HOMO energy level, while the onset of the reduction peak (E_onset,red) provides an estimate for the LUMO level. rsc.org

For this compound derivatives, the electron-rich thiophene core acts as a π-donor, while the bromo and sulfonate substituents act as electron-withdrawing groups. This electronic structure influences the HOMO and LUMO energy levels. The presence of strong electron-withdrawing groups generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This tuning of energy levels is a key strategy in designing materials for specific electronic applications. For example, lowering the HOMO level can improve the material's stability against oxidation in air, a desirable feature for p-type semiconductors in OFETs. The energy gap (E_g = LUMO - HOMO) determines the optical absorption properties of the material.

Table 2: Representative HOMO/LUMO Energy Levels of Thiophene-Based Organic Materials

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |

|---|---|---|---|---|

| p-type conjugated polymers | -5.0 to -5.5 | -2.7 to -3.7 | 1.8 to 2.3 | researchgate.net |

| D-π-A Dyes (Thiophene bridge) | -4.96 to -5.35 | -3.33 to -3.46 | 1.63 to 1.89 | researchgate.net |

| Terephthalate-substituted thiophenes | - | (Redox at -2.2 V vs Fc/Fc⁺) | - | researchgate.net |

Note: These are representative values for classes of related compounds and not specific to this compound. The redox potential for the terephthalate derivative corresponds to the LUMO level.

This table is interactive and can be sorted by column.

Applications in Medicinal Chemistry Scaffolds and Drug Discovery Excluding Clinical Trials

Design and Synthesis of Thiophene-Sulfonamide Hybrid Scaffolds

The synthesis of thiophene-sulfonamide hybrids is a focal point of research due to their wide-ranging pharmacological potential. researchgate.net These hybrid molecules merge the structural features of thiophene (B33073) and sulfonamides, leading to compounds with unique biological profiles. researchgate.net The synthesis often begins with the chlorosulfonation of 1-bromothiophene to yield 5-bromothiophene-2-sulfonyl chloride, which is then typically reacted with an appropriate amine to form the desired sulfonamide. researchgate.net More complex derivatives, such as N-methyl-5-aryl thiophene 2-sulfonyl amides, have been synthesized using techniques like the Suzuki-Miyaura coupling, which allows for the introduction of various aryl groups at the 5-position of the thiophene ring. nih.govtandfonline.com General synthetic methods for thiophene derivatives include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide, and the Gewald aminothiophene synthesis. pharmaguideline.com

Thiophene-sulfonamide derivatives have been extensively investigated as inhibitors of various enzymes critical in pathological processes.

Carbonic Anhydrase Inhibitors : Thiophene-based sulfonamides have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov In one study, these compounds displayed IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov The sulfonamide and thiophene moieties were found to be crucial for the inhibitory activity. nih.gov

Tyrosine Kinase Inhibitors : 5-Bromothiophene-2-sulfonamide (B1270684) serves as an intermediate in the preparation of benzothiazoline-based tyrosine kinase inhibitors. guidechem.com These enzymes are key regulators of cellular processes, and their abnormal activity is implicated in diseases like cancer. guidechem.com

Lactoperoxidase Inhibitors : Certain thiophene-2-sulfonamide (B153586) derivatives have been identified as inhibitors of lactoperoxidase (LPO), an enzyme with natural antibacterial properties. tandfonline.com For instance, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) showed a strong, competitive inhibition with a Kᵢ value of 2 ± 0.6 nM. tandfonline.com The nature of the substituent on the thiophene ring influences the mechanism of inhibition. tandfonline.com

Other Enzyme Inhibition : The thiophene-sulfonamide scaffold has also been explored for its activity against other enzymes, including urease and those implicated in Alzheimer's disease. researchgate.netmdpi.com For example, thiazole-bearing sulfonamide analogs have shown excellent inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with the most potent analog exhibiting an IC₅₀ value of 0.10 ± 0.05 µM for AChE. mdpi.com

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase I & II | Thiophene-based sulfonamides | Potent inhibition with IC₅₀ values in the nM to µM range. nih.gov | nih.gov |

| Tyrosine Kinases | Benzothiazoline-based inhibitors from 5-bromothiophene-2-sulfonamide | Serves as a key precursor for inhibitors targeting cancer-related enzymes. guidechem.com | guidechem.com |

| Lactoperoxidase | 5-(2-thienylthio)thiophene-2-sulfonamide | Strong competitive inhibition with a Kᵢ value of 2 ± 0.6 nM. tandfonline.com | tandfonline.com |

| Acetylcholinesterase (AChE) | Thiazole-bearing sulfonamides | Excellent potency with IC₅₀ values as low as 0.10 ± 0.05 µM. mdpi.com | mdpi.com |

The thiophene nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The hybridization of thiophene with a sulfonamide moiety can lead to compounds with significant antibacterial and antifungal properties. researchgate.net

Antibacterial Agents : Thiophene derivatives have shown a broad spectrum of antibacterial activity. nih.gov Some synthesized thiophene derivatives have demonstrated promising activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org Time-kill curve assays revealed that certain thiophene derivatives exhibit bactericidal effects against colistin-resistant strains. frontiersin.org Additionally, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species, which is a mechanism that controls virulence gene expression. biorxiv.org

Antifungal Agents : Various thiophene derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing higher potency than the standard drug Amphotericin B against fungi such as Aspergillus fumigatus. nih.gov The thiophene ring is considered an important component in the development of new antifungal agents.

The versatility of the thiophene-sulfonamide scaffold extends to the design of agents targeting inflammation and cancer.

Anti-inflammatory Design : Thiophene derivatives are known for their anti-inflammatory properties, with some compounds acting as modulators of pro-inflammatory gene expression and cytokines like TNF-α, IL-6, and IL-8. mdpi.com The presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold appears to be important for anti-inflammatory activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

Anticancer Scaffolds : A variety of thiophene derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor cell lines. nih.govresearchgate.net Some of these compounds have shown cytotoxic activities greater than the reference drug doxorubicin (B1662922) against human breast cancer cell lines (MCF7). nih.govresearchgate.net For example, (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide exhibited an IC₅₀ value of 9.55 µmol/l, which was more potent than doxorubicin (IC₅₀ = 32.00 µmol/l). nih.gov 5-Bromothiophene-2-sulfonamide is also a precursor for preparing tyrosine kinase inhibitors, a major class of anticancer drugs. guidechem.com

| Compound Name | IC₅₀ (µmol/l) | Reference |

|---|---|---|

| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide | 10.25 | nih.gov |

| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | 9.70 | nih.gov |

| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | 9.55 | nih.gov |

| (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 9.39 | nih.gov |

| Doxorubicin (Reference) | 32.00 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Understanding the relationship between the chemical structure of thiophene-sulfonamide derivatives and their biological activity is crucial for designing more potent and selective drugs.

SAR studies have revealed that the nature, number, and position of substituents on the thiophene-sulfonamide scaffold significantly impact its biological activity. mdpi.com

In the context of antimicrobial activity, it has been noted that simply increasing the number of electron-donating groups does not necessarily lead to higher bioactivity. nih.gov

For enzyme inhibitors, the activity often depends on the specific substituents. For thiazole-bearing sulfonamides as Alzheimer's inhibitors, the SAR is influenced by the nature of substituents on the phenyl rings, with electron-donating groups generally enhancing potency. mdpi.com

A review of various thiophene derivatives indicated that there is no universal activity pattern; replacing the thiophene ring with other aromatic systems like benzene (B151609) or furan (B31954) does not consistently result in superior activity. tandfonline.com

Computational methods such as molecular docking and in silico screening are invaluable tools for predicting the interaction between thiophene-sulfonamide derivatives and their biological targets, thereby guiding the design of new compounds.

Enzyme Inhibitors : Molecular docking studies have been used to elucidate the binding modes of thiophene-based sulfonamides with carbonic anhydrase, revealing that the compounds interact with residues outside the catalytic active site. nih.gov For Alzheimer's inhibitors, docking helps to understand the interaction of potent analogs with the active sites of AChE and BuChE. mdpi.com

Antimicrobial Agents : Docking studies have been employed to investigate the binding of thiophene derivatives to bacterial proteins. For example, N-methyl-5-aryl thiophene 2-sulfonyl amide derivatives were docked against the 2NSD protein, an enoyl acyl carrier protein reductase, to evaluate their potential as anti-tuberculosis agents, with some compounds showing high glide scores of >11 kcal/mol. nih.govtandfonline.com In another study, docking showed a strong binding affinity of thiophene derivatives to outer membrane proteins of drug-resistant bacteria. frontiersin.org